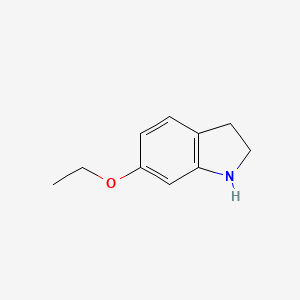

6-Ethoxy-dihydroindole

Description

Significance of Dihydroindole Core Structures in Contemporary Organic Synthesis

The dihydroindole, or indoline (B122111), nucleus is a privileged scaffold in organic and medicinal chemistry. nih.gov This structural motif is present in a wide array of natural products, particularly in complex alkaloids, and serves as a cornerstone for the design of synthetic molecules with diverse applications. nih.gov The versatility of the dihydroindole core makes it a valuable intermediate in the synthesis of more complex heterocyclic systems. researchgate.net Researchers have explored various synthetic strategies to access substituted dihydroindoles, highlighting their importance as building blocks for compounds with potential neuroprotective and antioxidant properties. nih.gov

The development of methods for the synthesis of highly substituted indolines is an active area of research, as it allows for the creation of molecular diversity around this biologically relevant template. nih.gov The partial saturation in the dihydroindole ring, compared to the fully aromatic indole (B1671886), can enhance metabolic stability in drug candidates, a desirable property in pharmaceutical research. The strategic functionalization of the dihydroindole core is crucial for developing new therapeutic agents and exploring novel chemical space.

Overview of Ethoxy Substitution in Indole and Dihydroindole Chemistry as a Research Area

The introduction of an ethoxy group onto an indole or dihydroindole framework significantly influences the molecule's electronic and steric properties. The ethoxy group is generally considered to be electron-donating through resonance, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. This substituent can also impact the molecule's solubility and its ability to interact with biological targets through hydrogen bonding or hydrophobic interactions.

Research into ethoxy-substituted indoles and their derivatives is often aimed at understanding these structure-activity relationships. For instance, the position of the ethoxy group can lead to distinct reactivity patterns and biological profiles compared to other substituted analogs. The synthesis of specific isomers, such as 6-Ethoxy-dihydroindole, is a key objective for chemists looking to systematically explore the effects of substitution on this important heterocyclic system. A documented synthetic route to 2,3-dihydro-6-ethoxyindole involves a multi-step sequence starting from 2,3-dihydroindole, proceeding through nitration, acetylation, catalytic hydrogenation, diazotization, and finally ethylation of the resulting hydroxyl group. nii.ac.jp

Chemical Data for this compound

| Property | Value |

|---|---|

| Chemical Name | 6-Ethoxy-2,3-dihydro-1H-indole |

| Synonyms | 6-Ethoxyindoline |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 37865-90-0 |

Overview of a Synthetic Pathway to this compound

The following table outlines a reported multi-step synthesis to obtain 2,3-dihydro-6-ethoxyindole (34), demonstrating a classical approach to accessing this specific isomer. nii.ac.jp

| Step | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2,3-Dihydroindole | Nitration, Acetylation, Catalytic Hydrogenation | 1-Acetyl-6-amino-2,3-dihydroindole (31) | 72% (overall) |

| 2 | 1-Acetyl-6-amino-2,3-dihydroindole (31) | Sodium nitrite, Pyrolysis | 1-Acetyl-2,3-dihydro-6-hydroxyindole (32) | 36% |

| 3 | 1-Acetyl-2,3-dihydro-6-hydroxyindole (32) | EtI, K2CO3 | 1-Acetyl-2,3-dihydro-6-ethoxyindole (33) | 86% |

| 4 | 1-Acetyl-2,3-dihydro-6-ethoxyindole (33) | Alkaline hydrolysis | 2,3-Dihydro-6-ethoxyindole (34) | 95% |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

6-ethoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13NO/c1-2-12-9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,2,5-6H2,1H3 |

InChI Key |

VNQYYRLBJAYXLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(CCN2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 6 Ethoxy Dihydroindole and Its Derivatives

Established and Multi-Step Synthetic Pathways

Traditional approaches to constructing the 6-ethoxy-dihydroindole scaffold often involve a linear sequence of reactions, starting from readily available dihydroindole or indole (B1671886) precursors. These methods provide reliable access to the target compound through well-understood transformations.

The key steps in this sequence are:

Nitration: Introduction of a nitro group onto the benzene (B151609) ring of the dihydroindole.

Acetylation: Protection of the indole nitrogen with an acetyl group.

Catalytic Hydrogenation: Reduction of the nitro group to an amino group, yielding an aminodihydroindole intermediate such as 1-acetyl-6-amino-2,3-dihydroindole. nii.ac.jp

This sequential approach allows for the controlled installation of functional groups, setting the stage for the introduction of the ethoxy substituent.

Achieving regioselective ethoxylation at the C-6 position is a critical step in the synthesis. A common strategy involves the conversion of a precursor functional group, such as an amine, into a hydroxyl group, which can then be etherified. Following the formation of 1-acetyl-6-amino-2,3-dihydroindole, the synthesis proceeds through:

Diazotization and Pyrolysis: The amino group is converted into a diazonium salt using sodium nitrite, which then undergoes pyrolysis to yield the corresponding 1-acetyl-2,3-dihydro-6-hydroxyindole. nii.ac.jp This step is crucial for installing the oxygen functionality at the desired position and was achieved with a 36% yield. nii.ac.jp

Williamson Ether Synthesis: The resulting 6-hydroxyindole (B149900) derivative is treated with an ethylating agent, such as ethyl iodide (EtI), in the presence of a base like potassium carbonate (K2CO3). nii.ac.jp This reaction provides the target 1-acetyl-2,3-dihydro-6-ethoxyindole in high yield (86%). nii.ac.jp

This two-step process from the amino precursor ensures that the ethoxy group is installed specifically at the C-6 position.

Once the 6-ethoxy functionality is in place, further derivatization can be achieved. A key transformation is the removal of protecting groups, followed by the introduction of new substituents.

Hydrolysis: The acetyl protecting group on the nitrogen of 1-acetyl-2,3-dihydro-6-ethoxyindole can be removed via alkaline hydrolysis. nii.ac.jp This reaction proceeds in high yield (95%) to afford the final product, 6-ethoxy-2,3-dihydroindole. nii.ac.jp

Alkylation: The deprotected nitrogen atom of the dihydroindole ring becomes a site for further functionalization. Alkylation is a widely used derivatization technique for protecting NH groups or for introducing specific alkyl or aryl groups to modify the molecule's properties. nih.govresearchgate.net This can be achieved using various alkylating reagents to introduce new substituents at the N-1 position, allowing for the synthesis of a diverse library of N-substituted this compound derivatives. mdpi.com

Table 1: Multi-Step Synthesis of this compound This table is interactive. You can sort and filter the data.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2,3-Dihydroindole | Nitration, Acetylation, Catalytic Hydrogenation | 1-Acetyl-6-amino-2,3-dihydroindole | 72 (overall) | nii.ac.jp |

| 2 | 1-Acetyl-6-amino-2,3-dihydroindole | NaNO₂, Pyrolysis | 1-Acetyl-2,3-dihydro-6-hydroxyindole | 36 | nii.ac.jp |

| 3 | 1-Acetyl-2,3-dihydro-6-hydroxyindole | EtI, K₂CO₃ | 1-Acetyl-2,3-dihydro-6-ethoxyindole | 86 | nii.ac.jp |

| 4 | 1-Acetyl-2,3-dihydro-6-ethoxyindole | Alkaline Hydrolysis | 6-Ethoxy-2,3-dihydroindole | 95 | nii.ac.jp |

Modern Catalytic and Stereoselective Synthetic Techniques

Modern synthetic chemistry has focused on developing more efficient and atom-economical methods, particularly through catalysis. These techniques are crucial for reducing indoles to dihydroindoles and for controlling stereochemistry, which is vital for pharmaceutical applications.

The reduction of the C2-C3 double bond in the indole ring is a fundamental transformation for accessing the dihydroindole (indoline) core. Various methods have been developed to achieve this.

Catalytic Hydrogenation: A straightforward method involves the hydrogenation of indoles using metal catalysts. For instance, copper and hydrogen at high temperatures (250°C) and pressures (200 atmospheres) can effectively produce dihydroindoles. google.com Other methods utilize catalysts like PtO₂ for the reduction of related scaffolds like 2-oxindoles. nih.gov

Chemical Reduction: Non-catalytic methods using reducing agents are also common. The reduction of 6-hydroxyindole derivatives to the corresponding indoline (B122111) has been accomplished using sodium cyanoborohydride. acs.org Additionally, various boron hydrides have been employed for the reduction of functional groups in 2-oxindole and 2-chloroindole precursors to yield 2,3-dihydroindole derivatives. nih.govmdpi.com

The synthesis of chiral indolines is of great interest, and asymmetric catalytic hydrogenation represents the most direct approach. dicp.ac.cn This field has seen significant advances, with various transition-metal catalysts and organocatalysts being developed to achieve high enantioselectivity.

Rhodium Catalysis: Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been successfully used for the highly enantioselective hydrogenation of N-protected indoles. researchgate.net These systems can convert various 2-substituted N-acetylindoles into chiral indolines with up to 95% enantiomeric excess (ee). researchgate.net

Ruthenium Catalysis: Ruthenium-N-heterocyclic carbene (NHC) complexes have been shown to be dual-functional catalysts, capable of the complete hydrogenation of protected indoles to yield chiral octahydroindoles. nih.gov

Palladium Catalysis: Palladium-catalyzed asymmetric hydrogenation provides a concise route to optically active indolines. dicp.ac.cnrsc.org One-pot processes have been developed where indoles are generated in situ and then hydrogenated, achieving up to 96% ee. dicp.ac.cnrsc.org These reactions often benefit from the presence of a Brønsted acid co-catalyst. dicp.ac.cn

Brønsted Acid Catalysis: A metal-free alternative involves the use of chiral Brønsted acids as catalysts. organic-chemistry.org This organocatalytic approach uses a Hantzsch dihydropyridine (B1217469) as the hydrogen source for the transfer hydrogenation of 3H-indoles, producing optically active indolines with high enantioselectivities (up to 97% ee). organic-chemistry.org

Table 2: Modern Asymmetric Catalytic Hydrogenation of Indole Derivatives This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate Type | Key Features | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium-PhTRAP | N-acetylindoles, N-tosylindoles | Requires a base (e.g., Cs₂CO₃) for high enantioselectivity. | up to 98% | researchgate.net |

| Ruthenium-NHC | N-Boc-protected indoles | Dual-function catalyst for complete hydrogenation to octahydroindoles. | Good enantioselectivities | nih.gov |

| Palladium/Chiral Ligand + Brønsted Acid | In situ generated indoles | One-pot process combining indole formation and hydrogenation. | up to 96% | dicp.ac.cnrsc.org |

| Chiral Brønsted Acid | 2-Aryl-substituted 3H-indoles | Metal-free transfer hydrogenation using Hantzsch ester. | up to 97% | organic-chemistry.org |

Reduction of Indole Derivatives to Dihydroindoles.

Chemoselective Reduction Using Boron Hydrides

The reduction of an indole nucleus to a dihydroindole requires careful control to avoid over-reduction. Boron hydrides are often employed for their chemoselectivity in these transformations.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones. organicchemistrydata.orgresearchgate.net It is generally unreactive towards less reactive carbonyl groups like esters and amides, as well as carbon-carbon double bonds within an aromatic system, making it suitable for the selective reduction of specific functional groups on a substituted indole without affecting the indole ring itself. organicchemistrydata.orgyoutube.com For the reduction of the indole ring to an indoline (dihydroindole), more reactive borane (B79455) complexes are typically necessary.

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are more powerful reducing agents than sodium borohydride. organicchemistrydata.org These reagents can reduce carboxylic acids in the presence of esters, a selectivity opposite to that of borohydrides. organicchemistrydata.org Amine-borane complexes, like borane-trimethylamine (Me₃N·BH₃), are stable, cost-effective, and versatile reducing agents. nih.gov They are effective in the reduction of various functional groups and have been used in the regioselective cleavage of cyclic acetals, which is a valuable strategy in the synthesis of complex molecules containing the dihydroindole scaffold. nih.gov

The chemoselectivity of boron hydrides can be fine-tuned by modifying the boron center. For instance, the introduction of a cyano group to form sodium cyanoborohydride (NaBH₃CN) significantly tempers the hydride's reactivity, allowing for the selective reduction of iminium ions in the presence of ketones or aldehydes, a key step in reductive amination procedures. organicchemistrydata.org

Stereoselective Control in Dihydroindole Formation

Achieving stereocontrol in the synthesis of dihydroindoles is crucial, particularly when creating chiral centers that are vital for biological activity. Various strategies have been developed to influence the stereochemical outcome of these reactions.

One approach involves the use of chiral auxiliaries. For example, in the synthesis of tryprostatin A, a chiral auxiliary derived from D-valine was used to direct the stereoselective formation of a trans-diastereomer as the sole product. rsc.org Asymmetric hydrogenation using chiral catalysts is another powerful method. Chiral rhodium complexes have been successfully employed for the enantioselective catalytic hydrogenation to produce chiral indole derivatives. acs.org

Stereoselective reactions can also be achieved through intramolecular processes where the existing stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com For instance, the intramolecular Diels-Alder reaction of N-alkenylated 2-acylamino-3-furancarbonitriles has been described as an approach to synthesize dihydroindoles and tetrahydroquinolines. researchgate.net Furthermore, one-pot diastereoselective syntheses have been reported for creating highly substituted dihydropyrimido[2,1-a]isoindole-6(2H)-ones, which contain three continuous stereocenters, through a hetero-Diels-Alder reaction followed by a rearrangement. nih.gov

Cycloaddition and Annulation Reactions for Fused Systems

Cycloaddition and annulation reactions are powerful tools for constructing the fused ring systems characteristic of many complex indole alkaloids. These reactions allow for the efficient formation of multiple carbon-carbon bonds and the creation of stereocenters with a high degree of control.

The Diels-Alder, or [4+2] cycloaddition, reaction is a widely used method for forming six-membered rings. dntb.gov.uanumberanalytics.com Intramolecular Diels-Alder reactions, in particular, have been extensively applied to the synthesis of natural products containing dihydroindole moieties. dntb.gov.ua These reactions can be highly regio- and stereoselective, influenced by factors such as the substituents on the reactants and the reaction conditions. numberanalytics.com For example, the synthesis of annulated carbazoles has been achieved through the intramolecular [4+2]-cycloaddition reactions of indolylalkylpyridazines. dntb.gov.ua

Higher-order cycloaddition reactions, such as [6+4] cycloadditions, have also been explored for the synthesis of complex fused systems. mdpi.com These reactions can exhibit high stereo- and regioselectivity, leading to the exclusive formation of a specific cycloadduct. mdpi.com The Nazarov cyclization, another type of electrocyclic reaction, has been utilized in a site-selective manner to synthesize C2 and C3 indanyl-substituted indole derivatives. rsc.org

Catalyst-Free Condensation Reactions

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it often leads to milder reaction conditions and simplified purification procedures. Several catalyst-free condensation reactions have been reported for the synthesis of indole and dihydroindole derivatives.

One such method involves the Knoevenagel condensation, which is a nucleophilic addition between a carbonyl compound and an active hydrogen compound. sigmaaldrich.com While traditionally catalyzed by a base, catalyst-free versions have been developed, although they sometimes require harsh temperatures. rsc.org More recent studies have focused on water-mediated, catalyst-free Knoevenagel reactions to improve the green credentials of the process. rsc.org

Domino reactions under catalyst-free conditions have also been employed to synthesize dihydroindole derivatives. For instance, 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones have been successfully synthesized in moderate to good yields through the domino reactions of arylglyoxals with enamines. rsc.org Another example is the catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, which proceeds through an aza-Michael addition and subsequent rearomatization. nih.gov

Intramolecular Rearrangement and Cyclization Strategies

Intramolecular rearrangements and cyclizations are elegant and efficient methods for the construction of the dihydroindole ring system, often from readily available starting materials. These reactions can proceed through various mechanisms and can be promoted by different reagents or conditions.

Iodine-mediated intramolecular cyclization of enamines has been shown to be an effective, transition-metal-free method for synthesizing 3H-indole derivatives, which can be further reduced to dihydroindoles. organic-chemistry.org The proposed mechanism involves oxidative iodination followed by an intramolecular Friedel-Crafts-type alkylation and rearomatization. organic-chemistry.org

Palladium-catalyzed intramolecular cyclizations are also widely used. mdpi.com For example, the intramolecular addition of C-N bonds to alkynes catalyzed by palladium can lead to the formation of the indole nucleus. mdpi.com Rearrangement reactions, such as the Dimroth rearrangement, have also been observed in the synthesis of related heterocyclic systems. researchgate.net

Exploration of Chemo-, Regio-, and Stereoselectivity in Synthesis

The control of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its derivatives. mdpi.comnih.gov Selectivity determines which functional group reacts (chemoselectivity), where the reaction occurs on a molecule (regioselectivity), and the spatial arrangement of the atoms in the product (stereoselectivity). youtube.com

Chemoselectivity is often achieved by the careful choice of reagents. For example, sodium borohydride will selectively reduce a ketone in the presence of an ester, while borane will show the opposite preference. organicchemistrydata.orgyoutube.com

Regioselectivity is critical in reactions involving unsymmetrical reactants. In electrophilic aromatic substitution on a 6-ethoxy-indole, the ethoxy group, being an electron-donating group, will direct incoming electrophiles to specific positions on the aromatic ring. The regioselectivity of cycloaddition reactions can be influenced by both electronic and steric factors of the substituents on the reacting partners. numberanalytics.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com This can be achieved through various means, including the use of chiral catalysts, auxiliaries, or by taking advantage of the inherent stereochemistry of the starting material in intramolecular reactions. rsc.orgacs.orgnih.gov For instance, highly stereoselective syntheses of fused heterocycles with multiple stereocenters have been achieved through tandem internal redox and inverse electron-demand hetero-Diels–Alder reactions. rsc.org

| Selectivity Type | Description | Example in Dihydroindole Synthesis |

| Chemoselectivity | Preferential reaction of one functional group over another. | Selective reduction of a ketone with NaBH₄ in the presence of an ester on an indole precursor. organicchemistrydata.orgyoutube.com |

| Regioselectivity | Preferential bond formation at a particular position. | Directing electrophilic substitution to a specific carbon on the 6-ethoxy-indole ring. |

| Stereoselectivity | Preferential formation of one stereoisomer. | Asymmetric hydrogenation using a chiral rhodium catalyst to produce a specific enantiomer of a dihydroindole derivative. acs.org |

Methodologies for Scalable Synthesis (e.g., Gram-Scale Reactions)

The ability to scale up a synthesis from the milligram to the gram or even kilogram scale is crucial for the practical application of a compound, for instance, in pharmaceutical development. nih.gov Scalable syntheses require robust and reproducible reaction conditions.

An improved protocol for the fragmentation of hydroperoxides mediated by copper and iron salts has been shown to be reproducible on a 100-gram scale. nih.gov The use of soluble metal salts in this process led to more consistent yields compared to heterogeneous conditions. nih.gov In another example, the synthesis of a rhodium catalyst, Rh₂esp₂, was successfully scaled up to produce gram quantities in a simple reflux system. acs.org This was achieved by optimizing the reaction conditions, including a controlled temperature ramp to ensure reproducibility. acs.org

Mechanistic Studies and Reaction Pathway Elucidation of 6 Ethoxy Dihydroindole Transformations

Investigations into Rearrangement Mechanisms of Ethoxy-Substituted Indoles

The rearrangement of ethoxy-substituted indoles, particularly those involving heteroatoms, has been a subject of significant research. For instance, the photoirradiation of 1-ethoxy-2-phenylindole in methanol (B129727) has been shown to yield 6-ethoxy-2-phenylindole as a minor product. nii.ac.jpresearchgate.net Similarly, the reaction of 1-hydroxy-2-phenylindole (B159980) with tosyl chloride produces 6-tosyloxy-2-phenylindole, which can then be converted to 6-ethoxy-2-phenylindole. nii.ac.jpresearchgate.net These reactions highlight the propensity of substituents on the indole (B1671886) nitrogen to migrate to the benzene (B151609) ring, with the 6-position being a notable destination.

Further studies have explored regioselective nucleophilic substitution reactions. For example, treating 1-hydroxyindoles with 85% formic acid can introduce a hydroxyl group at the 5-position of the indole nucleus. nii.ac.jp This is believed to occur through the initial formation of a 1-formyloxy intermediate, which then rearranges. nii.ac.jp These findings suggest that the position of the ethoxy group and the nature of other substituents can significantly influence the reaction pathway and the final product distribution.

Detailed Analysis of Indolyl 1,3-Heteroatom Transposition (IHT)

A particularly intriguing transformation is the Indolyl 1,3-Heteroatom Transposition (IHT), a rearrangement reaction of N-hydroxyindole derivatives that leads to C3-heterofunctionalized indoles. rsc.orgnih.gov This process is a powerful tool for introducing oxygen and nitrogen-based functional groups at the 3-position of the indole scaffold. rsc.orgnih.govscispace.comrsc.org

Influence of Electronic Properties of Substrates on Reaction Mechanisms

The electronic nature of the substituents on the indole ring and the migrating group plays a critical role in determining which mechanistic pathway, concerted or dissociative, is favored. rsc.orgnih.govscispace.comrsc.orgresearchgate.net The relative energy barriers for each pathway and, consequently, the identity of the primary pathway are functions of these electronic properties. rsc.orgscispace.comrsc.org For instance, modifying the electronic properties of the system can shift the balance between the two competing mechanisms. nih.gov This understanding has led to the development of a mechanism-driven strategy to enhance the rate of the IHT reaction by electronically tuning the substrates. nih.govscispace.com

Application of Isotopic Labeling, Crossover Experiments, and Trapping Studies for Mechanistic Proof

To unravel the complexities of the IHT mechanism, researchers have employed a variety of experimental techniques. Extensive ¹⁸O isotopic labeling experiments have been instrumental in demonstrating the mechanistic duality. rsc.orgnih.govscispace.comresearchgate.netsnu.ac.kr These studies trace the path of the labeled oxygen atom, and the degree of scrambling in the final product provides quantitative information about the contribution of the dissociative pathway. scispace.com

Crossover experiments, where two different substrates are reacted together, have also been used to probe for the presence of dissociated intermediates. scispace.com The detection of crossover products provides strong evidence for a dissociative mechanism. scispace.com Additionally, radical trapping experiments have been conducted to investigate the potential involvement of radical species in the dissociative pathway. scispace.com

Mechanistic Insights from Asymmetric Catalysis

Asymmetric catalysis offers another lens through which to view the mechanisms of dihydroindole transformations. Chiral catalysts can provide stereocontrol in reactions, and understanding how they achieve this gives insight into the transition states and reaction pathways. For example, the enantioselective construction of 2,3-disubstituted indolines has been achieved using chiral phosphoric acids. acs.org Theoretical studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental work to model the catalyst-substrate interactions and elucidate the origins of stereoselectivity. researchgate.netnih.gov These studies can reveal the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the stereochemical outcome. researchgate.net The development of asymmetric catalytic methods for the synthesis of chiral indolines is a highly active area of research, with applications in the preparation of pharmacologically active compounds. researchgate.netnih.govepfl.ch

Studies on the Dehydrogenation and Oxidation Mechanisms of Dihydroindoles to Indoles

The conversion of dihydroindoles (indolines) to indoles is a fundamental oxidative transformation. researchgate.net This dehydrogenation can be achieved using various reagents and catalysts. Palladium on carbon (Pd/C) is a classic and effective catalyst for this purpose. researchgate.net Other methods include the use of manganese dioxide (MnO₂) and transition-metal/quinone complexes. researchgate.net

Mechanistic studies have explored different pathways for this aromatization. One proposed mechanism involves a formal dehydrogenation, rather than N-oxidation or dehydration of an alcohol intermediate. researchgate.net In biological systems, cytochrome P450 enzymes have been shown to catalyze the "aromatase" metabolism of indoline (B122111) to indole. researchgate.netnih.gov The mechanism of this enzymatic oxidation is of significant interest due to its potential toxicological implications, as the resulting indoles can sometimes be further bioactivated to toxic electrophiles. researchgate.netnih.gov

The oxidation of 6-substituted oxindoles to isatins (indole-2,3-diones) is also influenced by the electronic nature of the substituents. Electron-donating groups, such as the ethoxy group in 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione, can affect the reactivity and regioselectivity of these oxidation reactions.

Mechanistic Aspects of Nucleophilic Substitution Reactions Involving Ethoxy-Dihydroindole Precursors

The study of reaction mechanisms in organic chemistry provides fundamental insights into the transformation of molecules. In the context of 6-ethoxy-dihydroindole and its precursors, understanding the mechanistic pathways of nucleophilic substitution reactions is crucial for controlling reaction outcomes and designing synthetic routes to complex molecules. These reactions can proceed through various mechanisms, primarily distinguished by the timing of bond-breaking and bond-forming steps. The two archetypal mechanisms are the unimolecular nucleophilic substitution (S(_N)1) and the bimolecular nucleophilic substitution (S(_N)2). ucsd.edulibretexts.orgencyclopedia.pub

The S(_N)1 mechanism is a two-step process. ucsd.edudalalinstitute.com In the initial, rate-determining step, the bond between the carbon atom and the leaving group breaks, forming a carbocation intermediate. ucsd.edulibretexts.org This step is unimolecular as it only involves the substrate. dalalinstitute.com The resulting carbocation is a potent electrophile and rapidly reacts with a nucleophile in the second step to form the final product. ucsd.edulibretexts.org Due to the planar nature of the carbocation, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers if the carbon center is chiral. libretexts.org

Conversely, the S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ucsd.edulibretexts.org This reaction is termed bimolecular because the rate depends on the concentration of both the substrate and the nucleophile. dalalinstitute.com A key feature of the S(_N)2 reaction is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. ucsd.edu This specific geometry of attack results in an inversion of the stereochemical configuration at the carbon center. libretexts.org

In the realm of aromatic systems, such as those derived from this compound, nucleophilic aromatic substitution (S(_N)Ar) is a prevalent mechanism. nih.gov Unlike the S(_N)1 and S(_N)2 reactions that typically occur at sp³-hybridized carbon atoms, S(_N)Ar reactions take place on an aromatic ring. The classical S(_N)Ar mechanism is a two-step addition-elimination process. nih.gov Initially, the nucleophile adds to the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govmdpi.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and facilitating the reaction. nih.gov

The ethoxy group at the 6-position of the dihydroindole ring system is an electron-donating group. This electronic property can influence the reactivity of the molecule in nucleophilic substitution reactions. For instance, in S(_N)Ar reactions, an electron-donating group can decrease the reactivity of the ring towards nucleophilic attack by destabilizing the negatively charged Meisenheimer intermediate. However, its influence can be more complex, potentially affecting reaction rates and product distributions compared to unsubstituted or electron-withdrawing substituted analogues.

Research has also explored variations of these classical mechanisms. For example, some nucleophilic aromatic substitutions may proceed through a concerted (cS(_N)Ar) mechanism, where bond formation and bond cleavage occur in a single transition state without the formation of a distinct Meisenheimer intermediate. nih.gov Furthermore, under specific conditions, reactions can proceed via other pathways, such as those involving benzyne (B1209423) intermediates or radical mechanisms. nih.gov

The choice between these mechanistic pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile and the leaving group, the solvent, and the reaction conditions. For instance, the steric bulk around the reaction center can hinder the backside attack required for an S(_N)2 reaction, favoring an S(_N)1 mechanism if a stable carbocation can be formed. dalalinstitute.com Similarly, the strength of the nucleophile is a critical factor in S(_N)2 and S(_N)Ar reactions, as a stronger nucleophile will generally lead to a faster reaction rate. dalalinstitute.comkci.go.kr

Kinetic studies are instrumental in elucidating these mechanisms. By measuring how the reaction rate changes with the concentration of reactants, the kinetic order of the reaction can be determined, providing evidence for a unimolecular or bimolecular rate-determining step. dalalinstitute.comkci.go.kr For example, a reaction rate that is dependent on the concentrations of both the substrate and the nucleophile is indicative of an S(_N)2 or S(_N)Ar mechanism.

Detailed research findings on the mechanistic aspects of nucleophilic substitutions involving ethoxy-dihydroindole precursors are often specific to the particular reaction being studied. The following table summarizes how different factors can influence the operative mechanism in nucleophilic substitution reactions in a general context, which can be applied to understand the transformations of ethoxy-dihydroindole derivatives.

| Factor | Influence on S(_N)1 Mechanism | Influence on S(_N)2 Mechanism | Influence on S(_N)Ar Mechanism |

| Substrate Structure | Favored by tertiary, allylic, and benzylic substrates that can form stable carbocations. dalalinstitute.com | Favored by primary and less hindered secondary substrates. dalalinstitute.com | Requires an activated aromatic ring with electron-withdrawing groups. nih.gov |

| Nucleophile | Rate is independent of the nucleophile's concentration or strength. dalalinstitute.com | Favored by strong, less sterically hindered nucleophiles. dalalinstitute.com | Rate increases with the strength and concentration of the nucleophile. kci.go.kr |

| Leaving Group | Good leaving groups (weak bases) are essential to facilitate carbocation formation. | Good leaving groups are necessary for the concerted displacement. | The nature of the leaving group affects the rate of the elimination step. |

| Solvent | Favored by polar, protic solvents that can solvate both the carbocation and the leaving group. | Favored by polar, aprotic solvents that do not solvate the nucleophile as strongly. | Polar solvents can help to stabilize the charged Meisenheimer intermediate. |

Advanced Spectroscopic Characterization Techniques and Their Application for 6 Ethoxy Dihydroindole Research

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. By analyzing the vibrational spectrum, one can obtain a molecular fingerprint, identifying functional groups and providing information about the molecular structure and bonding.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the structure of molecules. For 6-Ethoxy-dihydroindole, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural motifs: the dihydroindole ring and the ethoxy substituent.

Based on data from analogous compounds such as indole (B1671886), 5-aminoindole, and anisole, a predicted FT-IR spectrum for this compound can be constructed. bartleby.comnih.gov The N-H stretching vibration of the dihydroindole ring is anticipated to appear as a sharp band in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl group and the saturated part of the pyrrole (B145914) ring would likely be observed in the 2980-2850 cm⁻¹ range.

The C-O-C stretching vibrations of the ethoxy group are predicted to show two distinct bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.com The aromatic C=C stretching vibrations within the benzene ring are expected to produce signals in the 1600-1500 cm⁻¹ region. bartleby.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3300 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| Aromatic C=C Stretch | 1600-1500 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1040 |

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule. While FT-IR is sensitive to polar functional groups, FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the benzene ring, typically in the 1625-1430 cm⁻¹ range. scialert.net The C-H stretching vibrations, both aromatic and aliphatic, would also be present. Analysis of related quinoline (B57606) derivatives suggests that C-H stretching vibrations for heteroaromatic rings appear in the 3100-3000 cm⁻¹ region. scialert.net The breathing mode of the indole ring, a collective vibration of the entire ring system, would also be a characteristic feature, although its exact position can be influenced by substitution.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1625-1430 |

| C-H In-plane Bending | 1300-1000 |

| Indole Ring Breathing | ~1000 |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. This enhancement allows for the detection of analytes at very low concentrations. For indole-containing molecules, SERS has been shown to provide significant signal enhancement, making it a valuable tool for trace analysis.

In the context of this compound, SERS could be employed for its sensitive detection in various matrices. The SERS spectrum would likely be dominated by vibrations of the indole ring, as this part of the molecule is expected to interact strongly with the metallic surface. The orientation of the molecule on the surface can influence which vibrational modes are enhanced. For instance, if the molecule adsorbs via the indole ring, the ring breathing and other in-plane modes would be significantly enhanced.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon the absorption of ultraviolet, visible, or near-infrared radiation. This provides information about the electronic structure and chromophores present in the molecule.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) absorption spectroscopy measures the absorption of light as a function of wavelength. The absorption peaks correspond to electronic transitions from the ground state to various excited states. The UV-Vis spectrum of this compound is expected to be influenced by both the dihydroindole and the ethoxy-substituted benzene moieties.

The parent indole molecule exhibits characteristic absorption bands around 260-310 nm, which are attributed to overlapping ¹La ← ¹A and ¹Lb ← ¹A transitions. nih.gov The presence of an alkoxy group on the benzene ring, as in anisole, typically results in absorption peaks around 220 nm and 270 nm. photochemcad.comaatbio.com For this compound, the saturation of the pyrrole ring in the dihydroindole structure will likely cause a blue shift (a shift to shorter wavelengths) compared to indole. However, the electron-donating ethoxy group at the 6-position is expected to cause a red shift (a shift to longer wavelengths). The interplay of these effects would determine the final absorption maxima. It is predicted that this compound will exhibit absorption maxima in the 270-290 nm range.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Absorption Maximum (λmax, nm) |

|---|---|

| π → π* | 270-290 |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. For many indole derivatives, fluorescence is a characteristic property. The emission wavelength and quantum yield are sensitive to the molecular structure and the local environment.

Indole and its derivatives typically fluoresce in the range of 330-370 nm. nih.govaatbio.com The ethoxy group at the 6-position is expected to influence the fluorescence properties of the dihydroindole core. The emission maximum of this compound is predicted to be in a similar range to other indole derivatives.

Temperature-dependent fluorescence studies can provide insights into the photophysical processes and the dynamics of the excited state. For many fluorescent molecules, an increase in temperature leads to a decrease in fluorescence intensity due to increased non-radiative decay pathways. thieme-connect.de In some cases, changes in temperature can also lead to shifts in the emission wavelength. For this compound, it is anticipated that the fluorescence intensity would decrease with increasing temperature. Such studies can reveal information about the rigidity of the molecular structure and its interactions with the surrounding solvent molecules. nih.gov

Table 4: Predicted Fluorescence Emission Maximum for this compound

| Excitation Wavelength (nm) | Predicted Emission Maximum (λem, nm) |

|---|---|

| ~280 | 340-360 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

In the ¹H NMR spectrum of this compound, the ethoxy group would be readily identifiable by its characteristic ethyl pattern: a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The dihydroindole core would exhibit distinct signals for the aromatic protons on the benzene ring and the protons on the saturated five-membered ring. The specific chemical shifts and coupling constants would allow for the precise assignment of each proton. For instance, the aromatic protons would show splitting patterns indicative of their substitution pattern on the benzene ring. youtube.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. youtube.com The carbon atoms of the ethoxy group would appear in the upfield region, while the aromatic carbons would resonate at lower field. The dihydroindole ring carbons would have characteristic shifts that distinguish them from a fully aromatic indole. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), would be employed to definitively correlate each proton to its directly attached carbon, solidifying the structural assignment. clockss.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (NH) | ~5.0-6.0 | Broad Singlet | - |

| H-2 | ~3.0-3.5 | Triplet | 7-8 |

| H-3 | ~3.5-4.0 | Triplet | 7-8 |

| H-4 | ~6.7-6.9 | Doublet | 8-9 |

| H-5 | ~6.6-6.8 | Doublet of Doublets | 8-9, 2-3 |

| H-7 | ~6.8-7.0 | Doublet | 2-3 |

| OCH₂CH₃ | ~3.9-4.1 | Quartet | ~7 |

| OCH₂CH₃ | ~1.3-1.5 | Triplet | ~7 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~30-35 |

| C-3 | ~45-50 |

| C-3a | ~125-130 |

| C-4 | ~110-115 |

| C-5 | ~115-120 |

| C-6 | ~150-155 |

| C-7 | ~100-105 |

| C-7a | ~140-145 |

| OCH₂CH₃ | ~60-65 |

| OCH₂CH₃ | ~15-20 |

High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. pnnl.gov For this compound (C₁₀H₁₃NO), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would yield an experimental m/z value that should match the theoretical mass to within a few parts per million (ppm), thus confirming the elemental composition. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. nih.gov By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is generated. For this compound, key fragmentation pathways would likely involve the loss of the ethyl group from the ethoxy substituent, or cleavage of the dihydroindole ring. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the assignments made by NMR spectroscopy. scirp.org

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Predicted Fragmentation Pathway |

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1075 | Molecular Ion |

| [M-C₂H₅]⁺ | C₈H₈NO⁺ | 134.0606 | Loss of ethyl radical from ethoxy group |

| [M-C₂H₄]⁺ | C₈H₉NO⁺ | 135.0684 | Loss of ethene from ethoxy group |

Synchrotron-Based Spectroscopic Techniques

Synchrotron light sources provide highly intense and tunable X-rays, enabling advanced spectroscopic techniques that can probe the electronic structure of molecules like this compound.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the electronic state and local coordination environment of a specific atom. cdnsciencepub.comcdnsciencepub.com By tuning the synchrotron radiation to the absorption edge of a core electron (e.g., the K-edge of nitrogen), a XANES spectrum is generated. The fine structure in the spectrum is sensitive to the oxidation state, coordination geometry, and the nature of the bonded atoms. rsc.org

For this compound, N K-edge XANES could be used to study the electronic environment of the nitrogen atom within the dihydroindole ring. nih.gov The position and intensity of the spectral features would provide insights into the hybridization of the nitrogen orbitals and its bonding interactions. This technique is particularly valuable for understanding how substituents, such as the ethoxy group, modulate the electronic properties of the heterocyclic core. researchgate.net

Correlation of Spectroscopic Data with Electronic Structure and Reactivity

The data obtained from these advanced spectroscopic techniques can be correlated to provide a comprehensive understanding of the electronic structure and reactivity of this compound. researchgate.net For instance, the chemical shifts in the NMR spectra reflect the electron density around the nuclei. A downfield shift generally indicates a more electron-deficient environment.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical spectroscopic parameters and electronic properties, such as frontier molecular orbital (HOMO-LUMO) energies. nih.govchemrxiv.org These theoretical calculations can be compared with the experimental spectroscopic data to validate the proposed structure and to gain deeper insights into the electronic distribution within the molecule. mdpi.com The correlation of these findings can help predict the reactivity of this compound, for example, identifying the most likely sites for electrophilic or nucleophilic attack. bhu.ac.in The electron-donating nature of the ethoxy group is expected to influence the electron density of the benzene portion of the dihydroindole ring, which would be observable in the spectroscopic data and reflected in the molecule's reactivity.

Computational Chemistry Approaches in the Study of 6 Ethoxy Dihydroindole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. springerprofessional.deresearchgate.net It is particularly well-suited for studying the electronic properties of medium-sized organic molecules like 6-Ethoxy-dihydroindole. github.io DFT methods are employed to predict a wide array of molecular properties, from spectroscopic characteristics to reactivity, by approximating the electron density of the system. aps.org

Prediction of Spectroscopic Properties and Vibrational Assignments

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum, when compared with experimental data, allows for a precise assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the dihydroindole ring and the ethoxy substituent. researchgate.netmdpi.com For instance, the characteristic stretching frequencies of the C-O-C ether linkage in the ethoxy group and the N-H bond of the dihydroindole ring can be accurately predicted. While specific experimental data for this compound is not widely available, DFT provides a robust framework for its theoretical characterization.

Table 1: Hypothetical DFT-Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400-3500 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-2960 |

| C-O-C (ether) | Asymmetric Stretching | ~1200-1270 |

| C-O-C (ether) | Symmetric Stretching | ~1020-1080 |

| C-N | Stretching | ~1250-1350 |

Note: These are representative values based on typical ranges for these functional groups and would require specific DFT calculations for this compound for precise prediction.

Elucidation of Electronic Structures and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. rsc.org DFT calculations provide access to the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and susceptibility to electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |

Computational Modeling of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. smu.edu This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the location of transition states. rsc.org By calculating the energy barrier of a reaction (the energy of the transition state relative to the reactants), the reaction rate can be estimated. For this compound, this could be applied to study its synthesis, degradation, or its reactions with biological targets. researchgate.netfrontiersin.org For example, the mechanism of electrophilic substitution on the benzene (B151609) ring of the dihydroindole moiety could be computationally explored, determining the preferred site of reaction.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and intermolecular interactions. jinr.ru

For this compound, MD simulations can reveal the preferred conformations of the flexible ethoxy group and the puckering of the dihydro-pyrrole ring. nih.gov By simulating the molecule in different solvent environments, one can understand how the solvent influences its structure and dynamics. nih.gov Furthermore, MD is invaluable for studying the interaction of this compound with other molecules, such as proteins or nucleic acids, which is crucial for understanding its potential biological activity. inflibnet.ac.in

Analysis of Molecular Reactivity and Active Sites

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de The MEP is the potential experienced by a positive point charge at a particular location near a molecule. It is typically visualized as a 3D map colored according to its value. researchgate.netresearchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. scispace.comsobereva.com For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the ethoxy group and potentially delocalized over the aromatic ring, while the N-H proton would be a site of positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, and the initial steps of chemical reactions.

Fukui Functions and Local Reactivity Indices.

Information not available in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions.

Information not available in the searched scientific literature.

Calculation of Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Stability Assessments.

Information not available in the searched scientific literature.

Research Applications and Future Directions of 6 Ethoxy Dihydroindole in Advanced Chemical Systems

Role as Key Synthetic Intermediates for Complex Organic Molecules and Natural Products

The dihydroindole nucleus is a cornerstone in the synthesis of numerous complex organic molecules and natural products, particularly alkaloids. rsc.orgacs.org The process often involves the reduction of an indole (B1671886) to a 2,3-dihydroindole (indoline) to create a key structural core that is later elaborated. acs.org The 6-ethoxy-dihydroindole variant serves as a valuable and versatile building block in this context. Its utility stems from the electron-rich nature of the indole ring, which is further enhanced by the electron-donating ethoxy group, influencing its reactivity in various chemical transformations.

The synthesis of many natural products, such as aspidosperma alkaloids, often proceeds through dihydroindole intermediates. rsc.org For example, the total synthesis of compounds like (±)-quebrachamine and (±)-aspidospermidine has relied on strategies involving dihydroindole structures. acs.org Similarly, the synthesis of mersicarpine, a tetracyclic dihydroindole derivative, highlights the importance of this scaffold. derpharmachemica.com

The 6-ethoxy group in this compound can direct further chemical modifications and is a precursor to the 6-hydroxy indole moiety, a skeleton found in various pharmaceuticals and natural products. acs.org This makes this compound a strategic starting material for creating libraries of complex molecules for drug discovery and other applications. Synthetic strategies often leverage the dihydroindole core for constructing polyheterocyclic structures with potential medicinal and optoelectronic applications. researchgate.netmdpi.com The inherent reactivity and structural features of this compound position it as a key intermediate for accessing novel chemical space in the ongoing quest for new bioactive compounds and materials.

Exploration of Dihydroindole Scaffolds in Chemical Biology

The dihydroindole scaffold is a subject of intense investigation in chemical biology due to its ability to interact with various biological systems. Its structural properties make it an ideal starting point for designing molecules that can modulate biological processes.

The dihydroindole scaffold's capacity to engage in biomolecular interactions, particularly protein binding, is a key area of research. The indole scaffold is recognized for its ability to mimic peptide derivatives and bind reversibly to proteins. semanticscholar.org The reduced, more flexible 2,3-dihydroindole ring system can allow for induced-fit binding, where the molecule adapts its conformation to optimize interactions with a biological target. This conformational adaptability is a critical design principle for enhancing binding affinity.

Key design principles for leveraging the dihydroindole scaffold include:

Scaffold Rigidity and Flexibility: The fusion of a benzene (B151609) and pyrrolidine (B122466) ring provides a semi-rigid structure, while the non-aromaticity of the pyrrolidine portion allows for conformational puckering, enabling better fitting into binding pockets.

Hydrogen Bonding: The nitrogen atom in the dihydroindole ring can act as a hydrogen bond donor or acceptor, a crucial interaction for anchoring ligands to protein active sites. semanticscholar.org

Hydrophobic and Aromatic Interactions: The benzene portion of the scaffold facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues in proteins.

Substitution Patterns: The placement of functional groups, like the 6-ethoxy group, on the aromatic ring significantly influences electronic properties, solubility, and the potential for additional specific interactions, thereby fine-tuning binding affinity and selectivity.

Research into dihydroindole derivatives has shown their potential as ligands for various protein targets, including tyrosine kinases, where they can occupy selective inhibitor binding sites. nih.gov

Table 1: Design Principles for Dihydroindole-Based Protein Binding

| Design Principle | Structural Basis | Impact on Biomolecular Interaction | Reference |

|---|---|---|---|

| Peptide Mimicry | The indole scaffold can imitate peptide structures. | Enables reversible binding to protein active sites that normally accommodate peptides. | semanticscholar.org |

| Conformational Flexibility | The non-aromatic indoline (B122111) ring system is flexible. | Allows for induced-fit binding, optimizing the molecule's shape to the target's binding pocket. | |

| Hydrogen Bonding Capacity | Presence of a nitrogen heteroatom. | Forms crucial hydrogen bonds with protein residues, anchoring the molecule. | semanticscholar.org |

| π-π Stacking | The aromatic benzene ring. | Participates in stabilizing interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

There is a growing body of evidence suggesting that 2,3-dihydroindole derivatives are promising candidates for developing compounds with neuroprotective and antioxidant properties. mdpi.comnih.gov Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases, and compounds that can mitigate its effects are of significant therapeutic interest.

Dihydroindoles are often synthesized via the reduction of corresponding indoles and are explored as analogs of the endogenous hormone melatonin (B1676174), which is known for its neuroprotective effects. mdpi.comnih.gov The antioxidant activity of these scaffolds is linked to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study on the related compound 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline, derived from the potent antioxidant ethoxyquin, demonstrated its significant neuroprotective capacity in models of oxidative stress-mediated cellular degeneration. nih.gov This compound was a potent inhibitor of Fenton-reaction-induced lipid peroxidation and protected against neuronal cell death in models of ischemia. nih.gov These findings suggest that the 6-ethoxy moiety, when part of a dihydro-heterocyclic system, can contribute significantly to antioxidant and neuroprotective effects.

Investigations into various pyrrole-containing compounds have also highlighted their neuroprotective potential in models of neurotoxicity, further supporting the exploration of scaffolds like this compound in this therapeutic area. nih.gov

Table 2: Research Findings on Neuroprotective and Antioxidant Properties of Dihydroindole-Related Scaffolds

| Compound/Scaffold Class | Key Research Finding | Investigated Model | Reference |

|---|---|---|---|

| 2,3-Dihydroindoles | Described as promising agents for synthesizing new compounds with neuroprotective and antioxidant properties. | General synthetic strategies for melatonin analogs. | mdpi.comnih.gov |

| 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline | Potent inhibitor of lipid peroxidation (IC50 = 0.29 µM) and prevented delayed neuronal cell death. | In vitro lipid peroxidation; in vivo transient global ischemia in rats. | nih.gov |

| Pyrrole-containing azomethines | Exhibited neuroprotective effects in models of 6-hydroxydopamine (6-OHDA)-induced toxicity. | 6-OHDA-induced neurotoxicity in isolated rat brain synaptosomes. | nih.gov |

The dihydroindole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. nih.gov This versatility makes it an excellent starting point for developing selective modulators of specific biological targets. By modifying the substitution pattern on the dihydroindole core, researchers can fine-tune the molecule's affinity and selectivity for a desired protein.

For example, a series of 3-(substituted-benzylidene)-1,3-dihydroindolin-2-one and thione derivatives were investigated as inhibitors of p60c-Src tyrosine kinase, a key target in cancer research. nih.gov Docking studies showed that these compounds could bind to the enzyme's active site, demonstrating the potential for developing selective kinase inhibitors based on this scaffold. nih.gov The indole ring system itself is a key structural component in numerous compounds designed to bind to colchicine's site on tubulin, thereby inhibiting its polymerization and exhibiting anti-cancer effects. semanticscholar.org

The development of diverse libraries of compounds around a central scaffold is a key strategy in modern drug discovery. mdpi.com The this compound structure provides a unique starting point for such libraries, where the ethoxy group can be used to modulate pharmacokinetic properties and explore specific interactions within a target's binding site, aiming for enhanced selectivity and potency.

Integration into Advanced Materials Science

Beyond biology, the unique electronic and structural properties of indole and dihydroindole derivatives make them attractive candidates for integration into advanced materials.

The indole ring system is a well-known chromophore that absorbs UV light and can be functionalized to absorb in the visible region, making its derivatives useful in the dye industry and as building blocks for organic photoactuators. chim.it The synthesis of complex polyheterocyclic structures from dihydroindole precursors is being explored for a variety of medicinal and optoelectronic applications. researchgate.netmdpi.com The incorporation of these scaffolds into larger conjugated systems can lead to materials with interesting photophysical properties suitable for use in organic electronics, such as organic solar cells. chim.it

Furthermore, the dihydroindole scaffold has been incorporated into chemical sensors. scispace.comresearchgate.net Two-dimensional materials, such as graphene, are often functionalized with organic molecules to create highly sensitive and selective sensors for ions and other molecules. frontiersin.org The dihydroindole moiety, with its specific electronic and binding characteristics, can be used as a recognition element in such sensor platforms. For example, a fluoride-sensing receptor was developed based on a bis(indolyl)methane structure derived from 4,7-dihydroindole. researchgate.net The ability to tune the electronic properties of the dihydroindole ring through substituents like the 6-ethoxy group could lead to the development of novel sensors with tailored specificities and sensitivities for a range of analytes.

Table 3: Potential Applications of Dihydroindole Scaffolds in Materials Science

| Application Area | Relevant Property of Dihydroindole Scaffold | Potential Function | Reference |

|---|---|---|---|

| Optoelectronics | The indole core is a chromophore and can be part of larger conjugated systems. | Component of organic dyes, photoactuators, and materials for organic solar cells. | mdpi.comchim.it |

| Chemical Sensing | Ability to interact with specific ions and molecules; tunable electronic properties. | Molecular recognition element in sensors for detecting analytes like fluoride (B91410) ions. | scispace.comresearchgate.net |

| Functional Polymers | Can be incorporated as a monomer into polymer chains. | Used to create nanocomposites with specific chemical or physical properties. | scispace.com |

Strategies for Diversity-Oriented Synthesis (DOS) Libraries Utilizing Dihydroindole Cores

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex small molecules, intended for high-throughput screening without a preconceived biological target. cam.ac.ukscispace.com The goal is to explore vast regions of chemical space to discover novel bioactive compounds. researchgate.net The dihydroindole core is considered a "privileged scaffold" in this context, as it is a structural component of many natural products and pharmacologically active compounds. researchgate.netnih.gov

DOS strategies focus on generating three main types of diversity:

Appendage Diversity : This involves varying the functional groups (R-groups) attached to a common molecular scaffold. cam.ac.uk

Stereochemical Diversity : This focuses on creating all possible stereoisomers of a molecule by controlling the spatial orientation of its functional groups. scispace.com

Skeletal Diversity : This is the most complex type, aiming to produce a variety of different molecular backbones or ring systems from a common starting material or intermediate. mdpi.com

Dihydroindole cores are exceptionally well-suited for DOS. The scaffold itself is rigid and three-dimensional, which is often desirable for interacting with biological targets. researchgate.net The nitrogen atom and various positions on the aromatic and heterocyclic rings provide multiple points for introducing appendage diversity. For a this compound, the ethoxy group is one such appendage, and further modifications can be made at other positions.

An effective DOS strategy might start with a versatile intermediate that can be directed down different reaction pathways to generate skeletal diversity. For example, a chiral bicyclic lactam has been used to generate privileged scaffolds like pyrrolidines and indolines through reagent-controlled cyclization reactions. researchgate.net The resulting indoline (dihydroindole) scaffolds can then be further functionalized to create a library of compounds. researchgate.net The success of this approach has been demonstrated by the identification of spiroindoline compounds with potent anticancer activity from DOS libraries. researchgate.net

| DOS Strategy | Description | Type of Diversity Generated | Example with Dihydroindole Core |

|---|---|---|---|

| Building Block/Appendage Variation | Utilizes a range of starting materials or reagents to attach different functional groups to a constant dihydroindole scaffold. cam.ac.uk | Appendage Diversity | Starting with a 6-hydroxy-dihydroindole and reacting it with various alkyl halides or acyl chlorides to generate a library of 6-alkoxy or 6-acyloxy derivatives. |

| Stereocontrolled Reactions | Employs chiral catalysts or auxiliaries to control the 3D arrangement of atoms during the synthesis or modification of the dihydroindole ring. scispace.com | Stereochemical Diversity | Asymmetric hydrogenation of a 3H-indole to produce enantiomerically pure substituted dihydroindoles. researchgate.net |

| Reaction Pathway Control (Branching Pathways) | A common intermediate is subjected to different reaction conditions or reagents to produce fundamentally different molecular skeletons. mdpi.com | Skeletal Diversity | An activated indole derivative undergoes either a [2+2] cycloaddition to form a cyclobutane-fused indoline or a [3+2] cycloaddition to form a pyrroloindoline. |

Emerging Trends and Future Research Trajectories in Ethoxy-Dihydroindole Chemistry

The future of research involving ethoxy-dihydroindole and related scaffolds is poised to build upon recent advances in synthesis, photocatalysis, and medicinal chemistry. Several key trends are emerging that will likely guide future investigations.

One major trajectory is the continued development of more sophisticated and sustainable synthetic methods. This includes the expansion of photocatalysis to use lower-energy visible or red light and to employ catalysts based on abundant, non-toxic elements as alternatives to iridium and ruthenium. nih.govbeilstein-journals.org The unique photophysical properties imparted by the 6-ethoxy group could be harnessed in the design of novel photosensitizers or photoresponsive materials. aphrc.org

In medicinal chemistry, the dihydroindole scaffold is increasingly recognized for its potential in developing new therapeutics. nih.gov Future research will likely involve the integration of DOS with computational modeling and chemical genetics to more efficiently design and screen libraries of dihydroindole derivatives against a wider range of biological targets, including challenging ones like protein-protein interactions. researchgate.netmdpi.com The 6-ethoxy group can serve as a key modulator of a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Furthermore, there is a growing interest in the application of functionalized indole derivatives beyond pharmaceuticals. Their inherent electronic and optical properties make them candidates for use in organic electronic materials, such as components of organic light-emitting diodes (OLEDs) or sensors. rsc.org Research in this area will focus on synthesizing novel ethoxy-dihydroindole derivatives and characterizing their electroluminescent and photoluminescent properties. The ability to fine-tune these properties through synthetic modification points to a promising future for these compounds in advanced materials science. appleacademicpress.comlidsen.com

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for characterizing 6-Ethoxy-dihydroindole, and how should researchers validate their data?

- Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, focusing on ethoxy group signals (δ ~1.3 ppm for CH₃ and δ ~3.5–4.0 ppm for OCH₂). Cross-validate results with reference databases like NIST Chemistry WebBook . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and acetonitrile/water gradient .

Q. How should researchers design a synthesis protocol for this compound to maximize yield and reproducibility?

- Methodological Answer : Start with dihydroindole as the core structure. Optimize ethoxylation using NaH as a base in dry DMF at 0–5°C to minimize side reactions . Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via liquid-liquid extraction (e.g., CH₂Cl₂/water). Purify via flash chromatography (silica gel, 10% ethyl acetate/hexane) . Document reaction conditions (temperature, solvent purity, stoichiometry) to ensure reproducibility .

Q. What strategies ensure a rigorous literature review for identifying gaps in this compound research?

- Methodological Answer : Use databases like PubMed and SciFinder to prioritize primary sources (peer-reviewed journals) over secondary summaries . Search keywords: "this compound synthesis," "spectroscopic characterization," and "biological activity." Critically evaluate methodologies in existing studies—e.g., inconsistent NMR solvent reporting or unvalidated purity assays—to highlight unresolved challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct dose-response studies across multiple cell lines to account for cell-type specificity . Replicate conflicting experiments under standardized conditions (e.g., fixed incubation time, serum-free media). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability . Cross-reference synthetic protocols to rule out impurities, such as unreacted starting materials, via LC-MS .

Q. What experimental design principles optimize structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Systematically vary substituents (e.g., methoxy, halogen) at positions 5 and 6 while keeping the ethoxy group constant . Use a factorial design to test combinations of variables (e.g., substituent size, electronic effects). Employ computational tools (e.g., molecular docking) to predict binding affinities before synthesis . Validate hypotheses with in vitro assays measuring IC₅₀ values .

Q. How should researchers address challenges in reproducing synthetic yields of this compound across labs?

- Methodological Answer : Standardize reagent sources (e.g., anhydrous DMF from the same supplier) and equipment (e.g., calibrated thermostats) . Publish detailed protocols, including quenching methods (e.g., ice-cold water) and drying times for NaH . Share raw data (TLC images, NMR spectra) in supplementary materials to enable cross-lab validation .

Q. What advanced statistical methods are suitable for analyzing nonlinear relationships in this compound toxicity data?

- Methodological Answer : Apply machine learning models (e.g., random forests) to identify non-linear interactions between structural features and toxicity . Use principal component analysis (PCA) to reduce dimensionality in datasets with multiple variables (e.g., logP, hydrogen bond donors) . Report confidence intervals and effect sizes to quantify uncertainty .

Methodological Guidelines

- Data Presentation : Include processed data (e.g., NMR peak assignments, dose-response curves) in the main text. Place raw data (e.g., GC chromatograms, synthetic yields) in appendices .

- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to avoid publication bias .

- Collaboration : Partner with analytical chemistry labs for independent spectroscopic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.